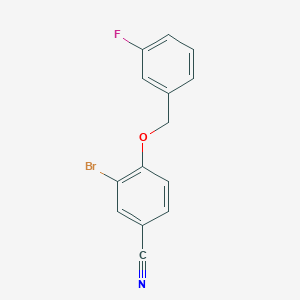
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H9BrFNO It is a derivative of benzonitrile, featuring both bromine and fluorine substituents, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 3-bromo-4-hydroxybenzonitrile.
Alkylation: The hydroxyl group is alkylated using 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-fluorobenzonitrile: Lacks the 3-fluorobenzyl group, making it less complex.
4-Fluorobenzyl bromide: Contains a bromine atom on the benzyl group but lacks the nitrile functionality.
3-(4-Fluorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of a nitrile.
Uniqueness
3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile is unique due to the presence of both bromine and fluorine substituents, along with the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse research applications.
Propiedades
Fórmula molecular |
C14H9BrFNO |
|---|---|
Peso molecular |
306.13 g/mol |
Nombre IUPAC |
3-bromo-4-[(3-fluorophenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C14H9BrFNO/c15-13-7-10(8-17)4-5-14(13)18-9-11-2-1-3-12(16)6-11/h1-7H,9H2 |
Clave InChI |
INFDBCUYMYAGJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



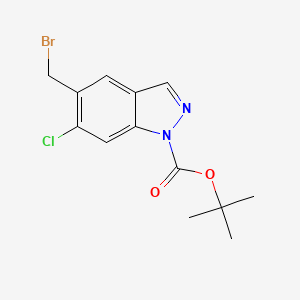
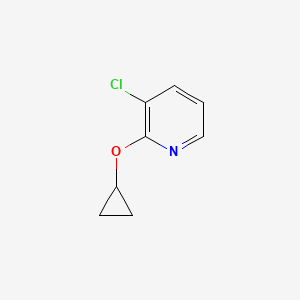
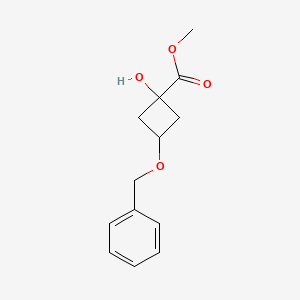
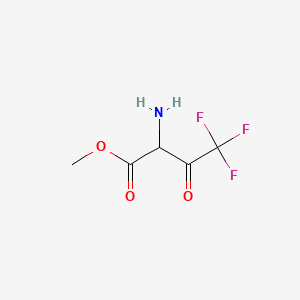
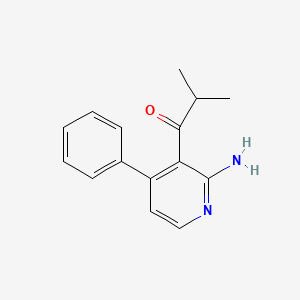
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
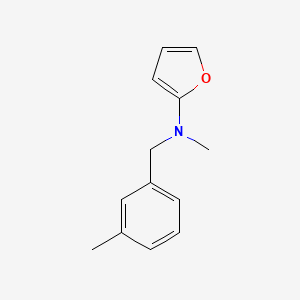
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
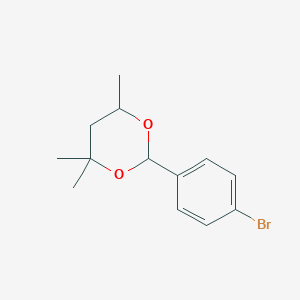
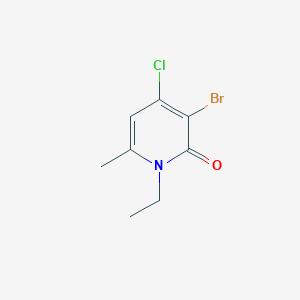
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)
